1,4-Thiazepane

Description

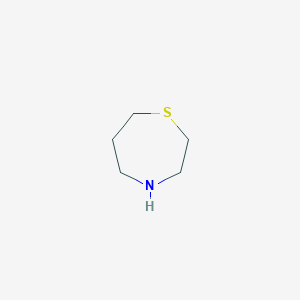

Structure

3D Structure

Properties

IUPAC Name |

1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-2-6-3-5-7-4-1/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFUNFPIPRUQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586342 | |

| Record name | 1,4-Thiazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-85-4 | |

| Record name | 1,4-Thiazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,4 Thiazepane Systems

Cyclization Reactions in 1,4-Thiazepane Synthesis

Cyclization reactions represent the most fundamental and widely employed strategy for the synthesis of this compound and its derivatives. These methods typically involve the formation of one or two key bonds to close the seven-membered ring, starting from acyclic precursors that contain the requisite sulfur and nitrogen atoms. The choice of cyclization strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in the synthesis of this compound systems. wikipedia.orgmasterorganicchemistry.com This pathway often involves the reaction of a bifunctional nucleophile containing both a thiol and an amine with a suitable Michael acceptor.

A common approach involves the reaction between an enolate donor and an α,β-unsaturated carbonyl acceptor. libretexts.org The mechanism proceeds through the deprotonation of the donor to form an enolate, which then attacks the β-carbon of the unsaturated system in a conjugate addition. masterorganicchemistry.com Subsequent protonation yields the final product. libretexts.org For the synthesis of thiazepine derivatives, this often involves the reaction of compounds like 2-arylmethyliden-1,3-indandiones with o-aminothiophenol. scirp.orgbeilstein-journals.org This reaction can lead to the formation of indeno[2,3-b] nih.govmdpi.combenzo-2,5-dihydrothiazepines through a Michael addition followed by cyclization. scirp.orgbeilstein-journals.org

In a notable example, the synthesis of 1,4-thiazepanones has been achieved through a one-pot conjugate addition and acylation reaction. nih.gov The initial optimization of this tandem reaction utilized the methyl ester of 3-(2-thienyl)-acrylic acid. A screen of various bases indicated that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitated the formation of the cyclized 1,4-thiazepanone, although in low yields initially. nih.gov The efficiency of this process was significantly improved by using trifluoroethyl esters as the α,β-unsaturated ester component, which enhances the electrophilicity of the β-carbon, and by the addition of an acyl transfer catalyst like imidazole. nih.gov

Table 1: Optimization of the Tandem Conjugate Addition/Cyclization Reaction for 1,4-Thiazepanone Synthesis

| Entry | Ester | Base | Additive (mol %) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Methyl | DBU | - | CH3CN | 18 | 11 |

| 2 | Methyl | DBU | Imidazole (20) | CH3CN | 3 | 53 |

| 3 | Trifluoroethyl | DBU | - | CH3CN | 0.5 | 71 |

| 4 | Trifluoroethyl | DBU | Imidazole (20) | CH3CN | 0.5 | 85 |

Data sourced from a study on the synthesis of 1,4-thiazepanones as 3D fragments for screening libraries. nih.gov

The formation of an imine bond within a molecule is another effective strategy for constructing the this compound ring system. masterorganicchemistry.com This approach typically involves a precursor molecule containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl), which can then cyclize to form a cyclic imine. beilstein-journals.org

A versatile synthetic route to a series of benzothiazepines with medicinal potential has been developed utilizing this strategy. The synthesis commences with a Knoevenagel condensation of indan-1,3-diones with various benzaldehydes. The resulting 2-benzylidineindan-1,3-diones then undergo a sequential thio-Michael addition and intramolecular imine formation upon reaction with 2-aminothiophenols. This method allows for the incorporation of structural diversity at three aromatic regions of the final benzothiazepine (B8601423) structure.

The general mechanism for imine formation involves the addition of a primary amine to an aldehyde or ketone, leading to the elimination of a water molecule. masterorganicchemistry.com When the amine and carbonyl functionalities are present on the same molecule, an intramolecular reaction can occur to form a cyclic imine, which is particularly favorable for the formation of five- or six-membered rings, but can also be applied to seven-membered rings like this compound. masterorganicchemistry.combeilstein-journals.org

A powerful one-pot connective cyclization methodology for the synthesis of 1,4-thiazepanones involves the reaction of α,β-unsaturated trifluoroethyl esters with cysteamine (B1669678). researchgate.net This reaction proceeds through a thiol conjugate addition followed by lactamization. researchgate.net The resulting 1,4-thiazepanones can be subsequently reduced to afford the corresponding 1,4-thiazepanes. researchgate.net

This method offers an efficient route to 1,4-thiazepanones in short reaction times (0.5-3 hours) and with good yields. nih.govresearchgate.net The use of trifluoroethyl esters is crucial as it enhances the reactivity of the system, allowing for milder reaction conditions and a broader substrate scope compared to traditional methods that use methyl esters and often require several days to proceed with lower yields. nih.gov The reaction is typically carried out in the presence of a base such as DBU and can be further optimized with an acyl transfer additive like imidazole. nih.gov

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds in the synthesis of heterocyclic compounds, including dibenzothiazepines. mdpi.comorganic-chemistry.org This methodology has been successfully applied in a two-step, diversity-oriented synthesis of novel dihydrodibenzo[b,f] scirp.orgnih.govthiazepine-11-carboxamides.

The key first step involves a copper-mediated intramolecular S-arylation to construct the dibenzothiazepine core. researchgate.net The reaction conditions for this cyclization have been optimized, exploring various copper catalysts, ligands, bases, and solvents. A combination of a copper(I) source, such as copper(I) chloride, with a ligand like L-proline, and a base like sodium tert-butoxide in a solvent such as DMF, has proven to be effective.

Table 2: Optimization of Copper-Catalyzed C-S Cyclization for Dibenzo[b,f] scirp.orgnih.govthiazepine Synthesis

| Entry | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | - | - | Et3N | DMF | MW, 120 °C, 15 min | 55 |

| 2 | - | - | KOH | DMF | MW, 120 °C, 15 min | 70 |

| 3 | CuI (10) | L-Proline (20) | NaOH | DMF | MW, 120 °C, 15 min | 67 |

| 4 | CuCl (10) | L-Proline (20) | NaOtBu | DMF | RT, 12 h | 82 |

Data adapted from a study on the synthesis of dibenzo[b,f] scirp.orgnih.govthiazepine carboxamides.

Beyond the more common cyclization pathways, several alternative ring-closure reactions have been developed for the synthesis of this compound systems. These methods often provide access to specific substitution patterns or overcome limitations of other approaches.

One such method is the microwave-assisted cyclization of 4-thioamidobutanols to produce 2-substituted tetrahydro-1,3-thiazepines. beilstein-journals.org This solvent-free approach, promoted by trimethylsilyl (B98337) polyphosphate (PPSE), is expeditious and provides good to high yields of the desired seven-membered iminothioethers. The scope of this method includes the synthesis of unprecedented 2-alkyl, aralkyl, and alkenyl derivatives. beilstein-journals.org

Other less common but still valuable methods include the Beckmann rearrangement or Schmidt reactions of tetrahydro-1,4-thiapyranones. nih.gov However, the utility of these pathways can be limited by the accessibility of the starting materials and the potential for the formation of undesired regioisomers. nih.gov The cyclization of N-propargylic β-enaminothiones using zinc chloride has also been reported as a route to 2-methylene-2,3-dihydro-1,4-thiazepines. researchgate.net Additionally, ring-opening reactions of strained heterocycles like aziridines have been utilized to construct this compound precursors. mdpi.com

Copper-Catalyzed Carbon-Sulfur Cyclization

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and diversity-oriented approach to complex molecules like 1,4-thiazepanes. ysu.amresearchgate.net

A notable example is the microwave-assisted, three-component synthesis of benzo[e] scirp.orgnih.govthiazepin-2(1H,3H,5H)-ones in aqueous media. researchgate.net This green chemistry approach involves the reaction of various aromatic amines, a series of aldehydes, and mercaptoacetic acid, leading to excellent conversion rates (89%-94%) and significantly shortened reaction times (7-10 minutes). researchgate.net

Another powerful MCR is the isocyanide-based multicomponent reaction for the synthesis of pyrrole-fused dibenzothiazepine derivatives. beilstein-journals.org This catalyst- and solvent-free method involves the reaction of dibenzothiazepine (as the cyclic imine component), an isocyanide, and a gem-diactivated olefin. The reaction proceeds efficiently at elevated temperatures, providing access to a variety of bioactive scaffolds under environmentally friendly conditions. beilstein-journals.org The optimization of this reaction involved screening various solvents and temperatures, with the highest yields achieved under solvent-free conditions at 100 °C. beilstein-journals.org

Table 3: Screening of Reaction Conditions for the Isocyanide-Based Multicomponent Synthesis of Pyrrole-fused Dibenzoxazepine

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CH2Cl2 | 40 | 24 | Trace |

| 2 | Toluene | 110 | 24 | 35 |

| 3 | EtOH | 78 | 24 | 56 |

| 4 | Solvent-free | 100 | 3 | 70 |

Data from a study on the isocyanide-based multicomponent synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine derivatives. beilstein-journals.org

Stereoselective and Stereocontrolled Synthesis

The control of stereochemistry is crucial in the synthesis of this compound derivatives, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. Both diastereoselective and enantioselective methods have been developed to access stereochemically pure this compound systems.

Diastereoselective Synthesis: A notable diastereoselective method involves the one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and chiral 1,2-amino thiols. When using L-cysteine or L-penicillamine as the amino thiol source, a moderate to high degree of diastereoselectivity has been observed. nih.gov For example, the reaction with L-cysteine resulted in a diastereomeric ratio (dr) of 2.3:1, while the use of L-penicillamine achieved a much higher dr of >95:1. nih.gov The synthesis of substituted 1,4-oxazepanes, structurally related to thiazepanes, has also been achieved with excellent diastereoselectivity (>20:1 dr) through organocatalyzed annulation cascades. researchgate.net

Enantioselective Synthesis: Asymmetric hydrogenation is a powerful tool for establishing chirality in the this compound core. Highly enantioselective hydrogenation of substituted dibenzo[b,f] Current time information in Bangalore, IN.nih.govthiazepines has been accomplished using iridium-based catalysts. nih.gov For example, using an [Ir(COD)Cl]₂/(R)-SynPhos complex in the presence of iodine as an additive, enantiomeric excesses (ee) of up to 96% have been achieved, providing an efficient route to optically active 11-substituted-10,11-dihydrodibenzo[b,f] Current time information in Bangalore, IN.nih.govthiazepines. nih.gov Chiral cationic ruthenium diamine catalysts have also proven effective in the asymmetric hydrogenation of dibenzo[b,f] Current time information in Bangalore, IN.nih.govthiazepine derivatives, yielding products with excellent results (up to 99% yield and 99% ee). nih.govresearchgate.net

The following table summarizes key findings in the stereoselective synthesis of this compound systems.

| Method | Reactants | Catalyst/Reagent | Stereocontrol | Result (dr or ee) | Ref |

| Diastereoselective Cyclization | α,β-Unsaturated ester, L-cysteine | DBU | Diastereoselective | 2.3:1 dr | nih.gov |

| Diastereoselective Cyclization | α,β-Unsaturated ester, L-penicillamine | DBU | Diastereoselective | >95:1 dr | nih.gov |

| Asymmetric Hydrogenation | 11-Methyldibenzo[b,f] Current time information in Bangalore, IN.nih.govthiazepine | [Ir(COD)Cl]₂/(R)-SynPhos, I₂ | Enantioselective | 92% ee | nih.gov |

| Asymmetric Hydrogenation | Substituted dibenzo[b,f] Current time information in Bangalore, IN.nih.govthiazepines | Chiral Ru/diamine | Enantioselective | up to 99% ee | researchgate.net |

Divergent Synthetic Strategies for Library Generation

The generation of chemical libraries with diverse scaffolds is essential for high-throughput screening and drug discovery. Divergent synthetic strategies for this compound systems focus on creating a wide range of analogues from common intermediates, often leveraging fragment-based approaches.

Fragment-Based Synthesis Approaches

Fragment-based ligand discovery (FBLD) is an efficient method for identifying lead compounds by screening low-molecular-weight molecules (fragments). nih.gov Saturated seven-membered rings like 1,4-thiazepanes are considered valuable 3D fragments, as they possess greater three-dimensional character compared to the flat aromatic scaffolds that dominate many fragment libraries. nih.govnih.gov This increased 3D character can lead to improved specificity in protein-binding assays. nih.gov

A key challenge has been the lack of robust and easily diversified synthetic routes to create libraries of this compound fragments. nih.govnih.gov To address this, an efficient one-pot synthesis of 1,4-thiazepanones was developed, which serves as a platform for generating diverse this compound fragments. nih.govnih.gov This method involves the cyclization of α,β-unsaturated esters with 1,2-amino thiols. nih.govnih.gov The resulting 1,4-thiazepanones can be readily converted to 1,4-thiazepanes, which can then be further functionalized to build a library for screening. nih.govnih.gov This approach was successfully used to generate new ligands for the bromodomain and extraterminal domain (BET) proteins. nih.govnih.gov

Preparation of Diversified Scaffolds for Chemical Screening

The development of synthetic methods that tolerate a broad range of substrates is crucial for generating diversified scaffolds. An operationally simple method for synthesizing 2-methylene-2,3-dihydro-1,4-thiazepines from N-propargylic β-enaminones has been reported as a rapid way to access a library of functionalized 1,4-thiazepines. acs.orgresearchgate.netsmolecule.com This method demonstrates high efficiency and tolerance for a wide variety of functional groups. acs.orgresearchgate.netsmolecule.com

Another strategy involves the design and diversity-oriented synthesis of novel 1,4-thiazepan-3-ones fused with other bioactive heterocyclic skeletons, such as carbazole, pyrazole, or isoxazole (B147169) motifs. Microwave-assisted multicomponent reactions under solvent-free conditions provide a green and facile route to these complex scaffolds, characterized by high structural diversity. nih.gov Similarly, new bicyclic thiazolidinyl-1,4-thiazepines have been prepared by reacting azadithiane compounds with Michael acceptors, creating a library of compounds that were screened for antiparasitic activity. researchgate.net

The table below showcases examples of diversified this compound scaffolds developed for screening.

| Scaffold Type | Synthetic Approach | Purpose of Diversification | Target Application | Ref |

| 1,4-Thiazepanones and 1,4-Thiazepanes | One-pot cyclization of α,β-unsaturated esters and 1,2-amino thiols | Generation of 3D fragments | BET bromodomain inhibitors | nih.gov, nih.gov |

| 2-Methylene-2,3-dihydro-1,4-thiazepines | Electrophilic cyclization of N-propargylic β-enaminothiones | Access to functionalized library | Pharmaceutical research | researchgate.net, acs.org |

| Fused 1,4-Thiazepan-3-ones | Microwave-assisted multicomponent reactions | Fusing with bioactive motifs | Antioxidant/Cytotoxic agents | nih.gov |

| Bicyclic thiazolidinyl-1,4-thiazepines | Reaction of azadithianes and Michael acceptors | Introduction of functional groups | Antiparasitic agents | researchgate.net |

Functional Group Transformations and Derivatization in this compound Synthesis

The ability to perform functional group transformations and derivatizations on the this compound scaffold is essential for optimizing the properties of lead compounds in drug discovery. Synthetic methodologies are often valued for their tolerance of diverse functional groups, which allows for the creation of a wide array of derivatives.

A significant transformation is the reduction of the lactam functionality in 1,4-thiazepanones to yield the corresponding 1,4-thiazepanes. This conversion is commonly achieved using reagents such as sodium borohydride (B1222165)/iodine or borane (B79455) dimethylsulfide. nih.gov The resulting secondary amine in the this compound ring can then be readily derivatized, for example, by conversion to carbamates or amides, allowing for extensive structure-activity relationship (SAR) studies. nih.gov

Synthetic routes have been developed to be compatible with various sensitive functional groups. For instance, the one-pot synthesis of 1,4-thiazepanones proceeds under mild conditions that tolerate acid- or base-labile protecting groups like Boc (tert-butyloxycarbonyl) and trifluoroacetamide, as well as functional groups like methyl esters. nih.gov This is a significant advantage over methods requiring strongly acidic or basic conditions, which would limit the scope of accessible derivatives. nih.gov

The synthesis of 2-methylene-2,3-dihydro-1,4-thiazepines via the electrophilic cyclization of N-propargylic β-enaminothiones also exhibits a large tolerance for different functional groups. acs.orgsmolecule.com This method is compatible with various aromatic, heteroaromatic, and aliphatic groups bearing both electron-donating and electron-withdrawing substituents. researchgate.net Similarly, a copper-catalyzed "one-pot" synthesis of dibenzo[b,f] Current time information in Bangalore, IN.nih.govthiazepines shows good functional group tolerance. nih.gov

The aldehyde group on a pyrimidine (B1678525) ring attached to a this compound moiety serves as a versatile handle for further derivatization, such as through condensation with hydrazines to form hydrazones, which are precursors to other heterocyclic systems. vulcanchem.com The chlorine atom in compounds like 11-chlorodibenzo[b,f] Current time information in Bangalore, IN.nih.govthiazepine can be displaced via nucleophilic substitution, enabling further functionalization of the scaffold.

Structural Characterization and Conformational Analysis of 1,4 Thiazepane Architectures

Spectroscopic Elucidation of 1,4-Thiazepane Structures

Spectroscopic methods are indispensable tools for defining the connectivity and stereochemistry of this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational and electronic spectroscopy, and high-resolution mass spectrometry each contribute unique and complementary information to the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound derivatives. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY and HMBC, are instrumental in assigning the precise structure of these molecules. mdpi.comscispace.com

In ¹H NMR spectra of this compound derivatives, protons on the carbon atoms adjacent to the nitrogen and sulfur atoms exhibit characteristic chemical shifts. For instance, in certain 1,4-benzothiazepine analogues, the methylene (B1212753) protons of the thiazepine ring can appear as distinct signals, such as a doublet of doublets, due to their diastereotopic nature. derpharmachemica.com For example, in one study, the C3-Ha and C3-Hb protons of a 2,3-dihydro-1,4-benzothiazepine derivative appeared as doublets of doublets in the regions of δ=1.976-2.120 ppm and δ=2.360-2.402 ppm, respectively. derpharmachemica.com The proton at C2 (C2-H) can also appear as a doublet of doublets due to coupling with both C3 protons. derpharmachemica.com In the case of verrucosamide, a complex molecule containing two this compound rings, ¹H NMR data revealed signals for nitrogen-bearing methine protons and four methylene groups within the thiazepane structure. mdpi.comscispace.com

¹³C NMR spectroscopy provides valuable information about the carbon framework. The chemical shifts of the carbon atoms in the this compound ring are influenced by the neighboring heteroatoms and any substituents. For example, in a substituted 1,4-benzothiazepine, the C-2 and C-3 carbons of the thiazepine ring were observed at δ=43.44 ppm and δ=40.54 ppm, respectively. derpharmachemica.com In verrucosamide, the sulfur-bearing carbons of the this compound ring were identified at δC 29.0, 27.8, and 27.3. mdpi.comscispace.com

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule. For instance, HMBC correlations between H-5 and C-6, and H-6 and C-5 were key in confirming the unique this compound ring system in verrucosamide. mdpi.comscispace.com

The following table provides hypothetical ¹H and ¹³C NMR data for a generic substituted this compound, illustrating the expected chemical shift ranges.

| Atom | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Thiazepane Ring Protons | 2.8–3.2 | - |

| Sulfonyl-adjacent Methylenes | 3.5–4.0 | - |

| Thiazepane C-4 | - | ~45.8 |

| Aromatic Protons | 7.2–7.8 | - |

| This table is based on expected values from analogous compounds. vulcanchem.com |

Interactive Data Table:

Vibrational and electronic spectroscopy provide complementary information for the structural characterization of this compound derivatives. Infrared (IR) spectroscopy is particularly useful for identifying key functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule. mdpi.comchemmethod.com

IR spectra of this compound-containing compounds exhibit characteristic absorption bands. For example, the IR spectrum of verrucosamide showed absorption bands for hydroxy (3298 cm⁻¹) and amide carbonyl (1647 cm⁻¹) groups. mdpi.com In other 1,4-thiazepine derivatives, characteristic bands for the C=N group can be observed in the range of 1620-1640 cm⁻¹, and the C-S-C group can show a band between 900-1000 cm⁻¹. chemmethod.com For derivatives with a sulfonyl group (SO₂), strong absorption bands are expected around 1350 cm⁻¹. vulcanchem.com

UV-Vis spectroscopy provides information about the electronic structure. In studies of certain 1,4-thiazepine derivatives, absorbance peaks in the range of 218-261 nm were attributed to π-π* transitions of unsaturated bonds, while peaks in the range of 332-402 nm were assigned to n-π* transitions of carbonyl groups attached to an unsaturated carbon. chemmethod.com The UV-Vis absorption spectra of some benzothiazepine (B8601423) derivatives have been studied in chloroform (B151607), showing maximum excitation wavelengths ranging from 259 nm to 395 nm. lookchem.com

The following table summarizes characteristic vibrational frequencies for functional groups commonly found in this compound derivatives.

| Functional Group | Characteristic IR Absorption Band (cm⁻¹) | Reference |

| N-H | ~3364 | ijpbs.com |

| C-H (Aromatic) | ~2994 | ijpbs.com |

| C=O (Amide) | ~1647 | mdpi.com |

| C=N | 1620-1640 | chemmethod.com |

| C=C (Aromatic) | ~1580 | ijpbs.com |

| S=O (Sulfonyl) | ~1350 | vulcanchem.com |

| C-S-C | 900-1000 | chemmethod.com |

| This table provides representative data from various sources. |

Interactive Data Table:

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS allows for the unambiguous determination of the elemental composition of a molecule. acs.org

This technique is often used in conjunction with NMR data to confirm the proposed structure of a new compound. For example, the molecular formula of verrucosamide, a complex thiodepsipeptide containing two this compound rings, was determined as C₄₆H₅₀N₁₀O₁₂S₄ based on HR-ESI-MS data, which showed a sodium adduct ion [M + Na]⁺ at m/z 1085.2385 (calculated for 1085.2377). mdpi.comscispace.com

In another example, the molecular formula of 7-phenyl-1,4-thiazepan-5-one (B14141244) was confirmed by HRMS (GC-EI-TOF), which gave a molecular ion [M]⁺ at m/z 207.0708, very close to the calculated value of 207.0718 for C₁₁H₁₃NOS. acs.org Similarly, for 4-cyclobutanecarbonyl-7-(furan-2-yl)-1,4-thiazepane, HRMS (ESI+) showed a protonated molecule [M+H]⁺ at 265.1136, corresponding to the calculated value of 265.1134 for C₁₄H₁₉NO₂S.

The following table presents HRMS data for several this compound derivatives from the literature.

| Compound | Ionization Method | Calculated m/z | Found m/z | Molecular Formula | Reference |

| Verrucosamide | HR-ESI-MS | 1085.2377 [M+Na]⁺ | 1085.2385 [M+Na]⁺ | C₄₆H₅₀N₁₀O₁₂S₄Na | mdpi.com |

| 7-Phenyl-1,4-thiazepan-5-one | GC-EI-TOF | 207.0718 [M]⁺ | 207.0708 [M]⁺ | C₁₁H₁₃NOS | acs.org |

| 7-Methyl-7-phenyl-1,4-thiazepan-5-one | GC-EI-TOF | 221.0874 [M]⁺ | 221.0894 [M]⁺ | C₁₂H₁₅NOS | acs.org |

| 7-Phenyl-1,4-thiazepane | GC-EI-TOF | 193.0925 [M]⁺ | 193.0920 [M]⁺ | C₁₁H₁₅NS | acs.org |

| Propyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate | GC-EI-TOF | 285.0857 [M]⁺ | 285.0857 [M]⁺ | C₁₃H₁₉NO₂S₂ | acs.org |

| This table showcases the high accuracy of HRMS in determining molecular formulas. |

Interactive Data Table:

Vibrational and Electronic Spectroscopy Applications

X-ray Crystallography in Solid-State Structural Analysis

The absolute configuration of verrucosamide, a complex natural product containing two this compound rings, was unequivocally established through a single-crystal X-ray diffraction experiment. mdpi.comscispace.com This analysis confirmed the planar structure that had been deduced from spectroscopic data and revealed the stereochemistry of the molecule. mdpi.comscispace.com

In the case of a (Z)-3-(4-methoxybenzylidene)-2,3-dihydrobenzo[b] mdpi.comnih.govthiazepin-4(5H)-one, X-ray crystallography revealed that the seven-membered thiazepine ring adopts a distorted twist-boat conformation. iucr.org The study also showed that two carbon atoms in the ring were disordered over two sites, with both components maintaining this conformation. iucr.org For other benzothiazepine analogues, the seven-membered ring has been observed to adopt a twist-boat conformation. vulcanchem.com

The following table summarizes key crystallographic data for selected this compound derivatives.

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

| Verrucosamide | - | - | Confirmed planar structure and absolute configuration | mdpi.comscispace.com |

| (Z)-3-(4-methoxybenzylidene)-2,3-dihydrobenzo[b] mdpi.comnih.govthiazepin-4(5H)-one | - | - | Distorted twist-boat conformation | iucr.org |

| Dibenzo[b,f] mdpi.comnih.govthiazepin-11-yl-diethyl-amine | - | - | Boat conformation of the thiazepine ring | nih.gov |

| This table provides a summary of conformational features determined by X-ray crystallography. |

Interactive Data Table:

Conformational Dynamics of the this compound Ring System

The seven-membered ring of this compound is inherently flexible, allowing it to adopt various conformations. Understanding these conformational dynamics is crucial as the three-dimensional shape of the molecule often dictates its biological activity.

The this compound ring system is characterized by its significant conformational flexibility due to its seven-membered structure. vulcanchem.com Unlike more rigid five- or six-membered rings, the thiazepane core can exist in multiple low-energy conformations, which can be critical for its interaction with biological targets.

The most common conformations for seven-membered rings are chair, boat, and twist-boat forms. For the this compound ring, these conformations are often in equilibrium. In dibenzo[b,f] mdpi.comnih.govthiazepine derivatives, the thiazepine ring typically adopts a boat conformation. nih.gov However, in other systems, such as certain 2,3-dihydro-1,5-benzothiazepines, a twist-boat conformation is observed. vulcanchem.com The presence of substituents can significantly influence the preferred conformation. For example, bulky groups may favor a specific chair-like or twist-boat conformation to minimize steric strain. vulcanchem.comvulcanchem.com In some instances, the introduction of fluorine atoms can distort a chair-like conformation into a twist-boat form. vulcanchem.com

Conformational Chirality and Isomerism Studies

The seven-membered ring of this compound can adopt several conformations, with the twist-boat and chair forms being the most common. vulcanchem.com The substitution pattern on the ring significantly influences the preferred conformation and can lead to the emergence of conformational chirality.

N-substituted 1,4-benzothiazepines, which are structurally related to 1,4-thiazepanes, are known to exist as a pair of enantiomorphic (mirror-image) chair-type conformers that are in equilibrium. researchgate.net Similarly, studies on N-alkylspiro Current time information in Bangalore, IN.ontosight.aithiazepin-2-ones have demonstrated the presence of conformational chirality. researchgate.net The N-alkylation of the spirothiazepinone core results in the formation of enantiomorphic boat-type conformers in the solid state. researchgate.net This phenomenon is evidenced by NMR spectroscopy, polarimetry, chiral HPLC, and X-ray diffraction analysis. researchgate.net

The presence of bulky substituents can favor a specific conformation to minimize steric strain. For instance, in (E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane, the large styrylsulfonyl group is expected to push the ring into a specific chair-like conformation. vulcanchem.com

The interconversion between these conformers often has a measurable energy barrier. In some tetrahydro-1,4-benzothiazepines, the energy barrier for the chair-to-chair ring interconversion is approximately 10 kcal mol−1. researchgate.net

The different types of isomers and their relationships are summarized in the table below.

| Isomer Type | Description | Example in Thiazepane Derivatives |

| Constitutional Isomers | Differ in the connectivity of atoms. | 1,2- and 1,3-disubstituted thiazepanes are constitutional isomers of 1,4-disubstituted thiazepanes. |

| Stereoisomers | Same connectivity but different spatial arrangement of atoms. | Enantiomers and diastereomers of substituted 1,4-thiazepanes. |

| Conformational Isomers (Conformers) | Isomers that can be interconverted by rotation about single bonds. sydney.edu.au | Chair and boat conformations of the this compound ring. |

| Enantiomers | Non-superimposable mirror images. sydney.edu.au | The (R,R) and (S,S) configurations of a disubstituted this compound. |

| Diastereomers | Stereoisomers that are not mirror images. sydney.edu.au | The cis and trans isomers of a disubstituted this compound. |

| Meso Compounds | Achiral diastereomers of chiral stereoisomers that possess an internal plane of symmetry. msu.edu | A disubstituted this compound with two identical chiral centers and a plane of symmetry. |

Noncovalent Interactions in this compound Derivatives

Noncovalent interactions play a crucial role in determining the three-dimensional structure and packing of this compound derivatives in the solid state. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the supramolecular assembly and can influence the biological activity of these compounds. ontosight.ai

X-ray crystallographic studies of various this compound derivatives have provided detailed insights into their noncovalent interaction patterns. For example, in the crystal structure of certain N-alkylspiro Current time information in Bangalore, IN.ontosight.aithiazepin-7-ones, enantiomorphic boat-type conformers interact through van der Waals forces within a centrosymmetric unit cell. researchgate.net

In other derivatives, hydrogen bonding is a prominent feature. Analysis of pyrazolo[3,4-e] Current time information in Bangalore, IN.ontosight.aithiazepin-7'(6H)-ones has revealed the presence of C-H···O and C-H···N hydrogen bonds, which contribute to the formation of molecular sheets. researchgate.net Additionally, C-H···S hydrogen bonds and C-H···π interactions have been observed, further stabilizing the crystal packing. researchgate.net

The nature and strength of these noncovalent interactions can be influenced by the substituents on the this compound ring. For instance, the presence of a fluorophenyl group can enhance binding affinity to biological targets through interactions like hydrogen bonding and hydrophobic interactions. The sulfur and nitrogen atoms within the thiazepane ring are also capable of participating in hydrogen bonding. Hirshfeld surface analysis is a computational tool that can be used to quantify these non-covalent interactions.

A summary of common noncovalent interactions is provided below.

| Type of Interaction | Description | Relevance in this compound Derivatives |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. encyclopedia.pub | Observed in various derivatives, involving C-H···O, C-H···N, and C-H···S interactions, contributing to crystal packing. researchgate.net |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. encyclopedia.pub | Play a significant role in the interaction between enantiomorphic conformers in the solid state. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can occur in derivatives containing aromatic substituents, influencing their conformation and packing. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. encyclopedia.pub | Important for the binding of fluorophenyl-substituted thiazepanes to biological targets. |

Mechanistic Investigations of 1,4 Thiazepane Reactivity

Reaction Pathway Elucidation for Ring Formation

The formation of the 1,4-thiazepane ring can be achieved through various synthetic routes, each with distinct mechanistic pathways. A common and efficient method involves the one-pot synthesis from α,β-unsaturated esters and 1,2-amino thiols, such as cysteamine (B1669678). nih.govresearchgate.net This reaction proceeds via a tandem conjugate addition/cyclization mechanism. Initially, a conjugate addition of the thiol group of cysteamine to the α,β-unsaturated ester occurs. This is followed by an intramolecular acylation or lactamization, where the amino group attacks the ester carbonyl, leading to the formation of a 1,4-thiazepanone precursor. nih.govresearchgate.net The thiazepanone can then be reduced to yield the this compound. researchgate.net

Another established pathway is the cyclization of linear precursors containing both sulfur and nitrogen atoms. For instance, the reaction of 3-aminopropanethiol (B1201785) with 1,3-dibromopropane (B121459) under basic conditions directly yields the this compound ring. Alternatively, a Michael addition-cyclization sequence can be employed, where a thiol reacts with an α,β-unsaturated carbonyl compound to form a thioether intermediate, which subsequently cyclizes upon nucleophilic attack by the amine.

More advanced strategies include ring-closing metathesis (RCM) of a diene precursor using Grubbs catalysts, followed by hydrogenation to saturate the newly formed ring. vulcanchem.com The synthesis of bicyclic thiazolidinyl-1,4-thiazepines has been achieved through the reaction of azadithiane compounds with Michael acceptors. nih.gov A proposed mechanism for this transformation involves the formation of a thiolate-iminium intermediate via the opening of the azadithiane ring, which then attacks the Michael acceptor, leading to a zwitterionic intermediate that undergoes a 7-endo-trig cyclization. nih.gov

The table below summarizes various reaction pathways for the formation of the this compound ring system.

| Starting Materials | Key Reaction Type | Intermediates | Product Type | Ref. |

| α,β-Unsaturated Ester & Cysteamine | Conjugate Addition/Cyclization | Thioether | 1,4-Thiazepanone | nih.gov |

| 3-Aminopropanethiol & 1,3-Dibromopropane | Thiol-Amine Cyclization | - | This compound | |

| Diene Precursor | Ring-Closing Metathesis (RCM) | Unsaturated Thiazepane | This compound | vulcanchem.com |

| Azadithiane & Michael Acceptor | Thiolate-Iminium Formation & Cyclization | Zwitterion | Bicyclic 1,4-Thiazepine | nih.gov |

| N-propargylic β-enaminones | Thionation & Electrophilic Cyclization | N-propargylic β-enaminothiones | 2-methylene-2,3-dihydro-1,4-thiazepines | researchgate.net |

Electrophilic and Nucleophilic Reactivity Patterns

The reactivity of the this compound ring is characterized by the presence of both a nucleophilic nitrogen atom and a sulfur atom, which can exhibit nucleophilic or be oxidized. The nitrogen atom can readily undergo nucleophilic attack on electrophiles. For instance, alkylation of the nitrogen can be achieved using alkyl halides in the presence of a base. The choice of base and solvent is critical to minimize side reactions like elimination.

The sulfur atom, while less nucleophilic than the nitrogen, can also participate in reactions. For example, it can be oxidized to form sulfoxides or sulfones. The aromatic rings of benzo-fused 1,4-thiazepines can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule. smolecule.com

In some derivatives, the interplay between different functional groups dictates the reactivity. For example, in 11-chlorodibenzo[b,f] nih.govsmolecule.comthiazepine, the chlorine atom is susceptible to nucleophilic substitution, providing a handle for introducing various substituents. smolecule.com The reactivity of the thiazepane ring can be influenced by the substituents attached to it. For instance, the indole (B1671886) moiety in 2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole exhibits its own characteristic reactivity, with the C-3 position being prone to electrophilic substitution. vulcanchem.com

Mechanistic Insights into Cyclization Processes

The cyclization process is fundamental to the synthesis of the this compound ring. The mechanism of cyclization can vary significantly depending on the precursors and reaction conditions.

In the synthesis of 1,4-thiazepanones from α,β-unsaturated esters and cysteamine, the cyclization is an intramolecular acylation. nih.gov The rate and yield of this step can be influenced by the choice of base and solvent. nih.gov

For the formation of dibenzo[b,f] nih.govsmolecule.comthiazepines, a copper-catalyzed intramolecular C–S cyclization has been reported. A plausible mechanism involves the formation of a Schiff base from 2-aminothiophenol (B119425) and 2-chlorobenzaldehyde, followed by ligation of a copper(I) catalyst. The subsequent steps can proceed via two pathways involving oxidative addition and coordination of the thiolate, ultimately leading to the cyclized product through reductive elimination.

Electrophile-promoted nucleophilic cyclization is another important mechanistic pathway. vu.lt In the synthesis of imidazo[2,1-c] nih.govsmolecule.comthiazepines from 2-alkynylthioimidazoles, the use of an electrophile initiates the cyclization. The reaction predominantly follows an endo-dig pathway, although exo-dig products can also be formed depending on the substituents. vu.lt

The table below outlines mechanistic details for different cyclization processes leading to this compound derivatives.

| Cyclization Type | Key Mechanistic Steps | Catalyst/Promoter | Resulting Ring System | Ref. |

| Intramolecular Acylation | Nucleophilic attack of amine on ester | Base (e.g., DBU) | 1,4-Thiazepanone | nih.gov |

| Copper-Catalyzed C-S Coupling | Schiff base formation, oxidative addition, reductive elimination | Copper(I) chloride, L-proline | Dibenzo[b,f] nih.govsmolecule.comthiazepine | |

| Electrophile-Promoted Nucleophilic Cyclization | Electrophilic activation of alkyne, nucleophilic attack of nitrogen | Electrophiles (e.g., I+, Br+) | Imidazo[2,1-c] nih.govsmolecule.comthiazepine | vu.lt |

| Base-Promoted Ring Expansion | Rearrangement of β-lactam-condensed 1,3-thiazine | Base | Highly substituted 1,4-thiazepine | tandfonline.com |

Regioselectivity and Stereoselectivity in this compound Transformations

Regioselectivity and stereoselectivity are critical aspects of this compound chemistry, particularly when multiple reactive sites are present or when chiral centers are formed.

In the synthesis of dipyrimido[4,5-b:4′,5′-e] nih.govsmolecule.comthiazepine derivatives, the regioselectivity of the heterocyclization was confirmed by theoretical calculations, which showed that the attachment of the -SH moiety to the CH2 group is more plausible. tandfonline.com

The synthesis of bicyclic thiazolidinyl-1,4-thiazepines via a 7-endo-trig cyclization is favored according to Baldwin's rules. nih.gov The stereochemistry of such products has been confirmed by single-crystal X-ray diffraction, which also revealed the presence of both enantiomers in the crystal structure. nih.gov

In the synthesis of pentacyclic dibenzo[b,f] nih.govsmolecule.comthiazepine-fused isoquinuclidines, a proline-catalyzed direct Mannich reaction followed by an intramolecular aza-Michael cascade sequence proceeds with complete endo-selectivity and excellent enantioselectivity. acs.org Density functional theory (DFT) calculations have been used to support the observed high stereochemical outcome. acs.org

Furthermore, the reduction or reductive alkylation of 2,4,5,6-tetrahydro-3H-1,2,4-triazepine-3-thiones/ones can be highly stereoselective. For example, the reaction of a diphenyl triazepine with sodium borohydride (B1222165) in the presence of acetic acid produced the corresponding 1-ethyltriazepane with excellent trans-diastereoselectivity. sciforum.net

The conformational flexibility of the seven-membered thiazepane ring can also play a role in its reactivity and interactions. vulcanchem.com N-substituted 1,4-benzothiazepines can exist as two enantiomorphic chair-type conformers in equilibrium, while the presence of a lactam group in 1,4-thiazepinone systems can favor a more rigid boat-type conformation. researchgate.net

Computational Chemistry Applications in 1,4 Thiazepane Research

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, used extensively to investigate the electronic structure of many-body systems like molecules. wikipedia.org By focusing on the spatially dependent electron density, DFT provides a framework to determine the properties of a system. wikipedia.org In the study of 1,4-thiazepane derivatives, DFT, particularly using the B3LYP functional, is frequently employed for geometry optimization and the analysis of electronic properties. jetjournal.orgnih.govresearchgate.netpnu.ac.ir

Geometry optimization calculations aim to find the minimum energy conformation of a molecule, providing data on bond lengths, bond angles, and dihedral angles. uni-muenchen.de For instance, DFT calculations have been used to optimize the geometry of various this compound derivatives, such as pyrazolo[3,4-e] derpharmachemica.comsmolecule.comthiazepines and dibenzo[b,f] derpharmachemica.comsmolecule.comthiazepines. pnu.ac.irresearchgate.net In a study on quetiapine, a drug with a dibenzo[b,f] derpharmachemica.comsmolecule.comthiazepine core, DFT calculations at the B3LYP/6-31G(d) level clarified that the thiazepine ring adopts a boat conformation while the attached piperazine (B1678402) moiety has a chair conformation. pnu.ac.ir The reliability of the B3LYP method in reproducing geometrical parameters has been shown to be in good agreement with experimental X-ray crystallographic data. nih.gov

DFT also allows for the calculation of key electronic structure parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jetjournal.orgignited.in The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. vulcanchem.com A smaller gap suggests higher reactivity. For example, in a study of 5-oxo-N-(2-phenoxyethyl)-1,4-thiazepane-3-carboxamide, the HOMO-LUMO gap was estimated to be 5.2 eV using the B3LYP/6-311++G(d,p) basis set, suggesting moderate chemical reactivity. vulcanchem.com These calculations of frontier molecular orbitals are crucial for understanding the electron-donating and accepting capabilities of thiazepine compounds. jetjournal.org

| Compound/Derivative | Computational Method | Key Findings | Reference(s) |

| Quetiapine (dibenzo[b,f] derpharmachemica.comsmolecule.comthiazepine derivative) | DFT (B3LYP/6-31G(d)) | Thiazepine ring has a boat conformation; piperazine section has a chair conformation. | pnu.ac.ir |

| 5-oxo-N-(2-phenoxyethyl)-1,4-thiazepane-3-carboxamide | DFT (B3LYP/6-311++G(d,p)) | Estimated HOMO-LUMO Gap: 5.2 eV, indicating moderate chemical reactivity. | vulcanchem.com |

| Thiazepine derivatives for corrosion inhibition | DFT (B3LYP/DNP) | Optimized stable geometries and evaluated frontier molecular orbitals (HOMO/LUMO). | jetjournal.org |

| Functionalized Tetrahydro-1,4-thiazepine | DFT (B3LYP/6-311+G**) | Optimized geometries of various tautomeric structures. | researchgate.netresearchgate.net |

| Polycyclic ferrocenylthiazepines | DFT | Analysis of frontier orbitals showed only one ferrocenyl unit participates in HOMO and LUMO generation. | nih.gov |

Ab Initio Molecular Dynamics and Quantum Chemical Calculations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on nuclei directly from electronic structure calculations performed "on-the-fly" as the trajectory evolves. rub.de This method avoids the use of pre-parameterized force fields, allowing for the accurate simulation of chemical reactions and dynamics where bond breaking and forming occur. rub.denih.gov While specific AIMD studies focused solely on the this compound parent ring are not prevalent in the reviewed literature, the principles are widely applied to similar heterocyclic systems. For example, AIMD has been used to investigate the relaxation dynamics of photoexcited thiophene, a related sulfur-containing heterocycle. rsc.org

Quantum chemical calculations, a broader category that includes DFT and other methods, are fundamental to understanding the behavior of this compound derivatives. physchemres.org These calculations are used to determine energetically favorable reaction pathways by modeling transition states and comparing the activation energies of competing mechanisms. For instance, GIAO (Gauge-Including Atomic Orbital) calculations have been used to confirm the regioselectivity of heterocyclization in the synthesis of dipyrimido[4,5-b:4′,5′-e] derpharmachemica.comsmolecule.comthiazepine derivatives, revealing that the attachment of a sulfhydryl (-SH) moiety to a methylene (B1212753) (CH2) group is more plausible. tandfonline.com

Tautomerism and Energetic Stability Studies

Tautomers are structural isomers of chemical compounds that readily interconvert, and their relative stability can significantly influence a molecule's chemical and biological properties. numberanalytics.com Computational chemistry, particularly DFT, is a powerful tool for studying the tautomerism of this compound derivatives. By calculating the total and Gibbs free energies of different possible tautomers, researchers can predict their relative stabilities. researchgate.net

| Compound System | Computational Method | Key Finding on Stability | Reference(s) |

| (4E,6E)-ethyl 5-amino-2,3-dihydro-7-mercapto-1,4-thiazepine-6-carboxylate | DFT (B3LYP/6-311+G**) | Tautomer '3b' is the most stable due to the absence of an exocyclic C=N bond and the presence of an intramolecular S-H···O hydrogen bond. | researchgate.net |

| Edaravone vs. Isoxazolone derivatives | DFT (B3LYP/6-31++G(2d,2p)) | The C-H tautomer was found to be the most stable and energetically favored among the studied tautomers. | nih.gov |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a specific biological target. derpharmachemica.commdpi.com

Numerous studies have employed molecular docking to investigate the potential of this compound derivatives as therapeutic agents. derpharmachemica.comvulcanchem.comacs.org For example, novel enyne-modified 1,4-thiazepines were evaluated as potential anticancer agents by docking them into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). acs.org The results confirmed strong binding affinities to both wild-type EGFR and the mutant EGFRT790M, highlighting their potential as EGFR inhibitors. acs.org

In another study, a series of pyrazolo[3,4-e] derpharmachemica.comsmolecule.comthiazepine derivatives were synthesized and subjected to in-silico docking studies against several cancer-related protein targets, including vascular endothelial growth factor receptor 2 (VEGFR-2) and nuclear factor kappa-B (NF-κB). derpharmachemica.comderpharmachemica.com The docking analysis, performed with software like iGEMDOCK, identified the best binding poses and calculated binding energies. derpharmachemica.comderpharmachemica.com Specific hydrogen bond interactions with key amino acid residues in the active sites were identified. For instance, compound '4k' was found to form three hydrogen bonds with residues Ser 81, Ser 74, and Gly 72 of NF-κB. derpharmachemica.com These detailed interaction models provide a rational basis for the observed biological activities and guide further structural modifications to improve potency. derpharmachemica.comderpharmachemica.com

| This compound Derivative | Protein Target (PDB ID) | Key Interaction Findings | Reference(s) |

| Enyne-modified 1,4-thiazepines (TZEP7) | EGFRWT, EGFRT790M | Strong binding affinities confirmed potential as EGFR kinase inhibitors. | acs.org |

| Pyrazolo[3,4-e] derpharmachemica.comsmolecule.comthiazepine (Compound 4f) | Nuclear factor kappa-B (1SVC) | Forms three hydrogen bonds within the binding site. | derpharmachemica.com |

| Pyrazolo[3,4-e] derpharmachemica.comsmolecule.comthiazepine (Compound 4k) | Nuclear factor kappa-B (1SVC) | Forms three hydrogen bonds with Ser 81, Ser 74, and Gly 72. | derpharmachemica.com |

| Pyrazolo[3,4-e] derpharmachemica.comsmolecule.comthiazepine (Compound 4f) | Human phosphoinositide-3-kinase (PI3K) | Forms five hydrogen bonds with Glu176, Ser342, Arg403, Ile341, and Glu293. | derpharmachemica.com |

| 5-oxo-N-(2-phenoxyethyl)-1,4-thiazepane-3-carboxamide | EGFR tyrosine kinase (1M17) | Predicted binding affinity of -8.2 kcal/mol; H-bonding with Met793. | vulcanchem.com |

| Dipyrimido[4,5-b:4′,5′-e] derpharmachemica.comsmolecule.comthiazepine derivatives | 15-Lipoxygenase | Hydrogen bond interaction between a sulfur atom of the thiazepine ring and His 518. | tandfonline.com |

Predictive Modeling for Biological Activity Profiles

For example, the AdmetSAR analysis was used to evaluate the pharmacokinetic properties of enyne-modified 1,4-thiazepines, with one promising compound (TZEP7) showing a favorable profile. acs.org Such analyses use the molecular structure to predict properties like aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and human intestinal absorption. Similarly, QSAR models can be developed to correlate the structural features of a series of thiazepine derivatives with their experimentally determined biological activities, such as corrosion inhibition efficiency. jetjournal.org

These predictive models help researchers to prioritize which compounds to synthesize and test in vitro, saving significant time and resources. By identifying potential liabilities, such as poor metabolic stability or off-target interactions, computational models allow for the rational design of this compound derivatives with improved therapeutic potential. The integration of these predictive tools is a key component of modern, target-oriented drug design. derpharmachemica.com

Advanced Applications in Chemical Biology and Materials Science

1,4-Thiazepane Derivatives as Chemical Probes for Biological Systems

Chemical probes are specialized molecules used to study and manipulate biological systems. The this compound structure has been effectively incorporated into the design of such probes, particularly for the detection of biologically important molecules.

A notable application is in the development of fluorescent probes for biothiols, such as cysteine (Cys). rsc.org A common design strategy involves the use of acrylic esters of fluorophores. In the presence of cysteine, its thiol and amine groups undergo a conjugate addition-cyclization reaction with the acrylate. This process, a Michael addition followed by intramolecular cyclization, forms a seven-membered this compound ring. rsc.org This specific reaction with cysteine triggers a change in the fluorescence of the molecule, allowing for the selective detection and quantification of this amino acid. rsc.org

Beyond detection, this compound derivatives serve as probes to investigate the dynamics of biological interactions. For instance, specific derivatives like 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane are utilized to study processes such as enzyme inhibition and receptor binding, providing insights into their mechanisms of action.

Scaffold Development for Targeted Modulators

The this compound ring is an attractive scaffold for medicinal chemists. A scaffold is a core molecular structure upon which a variety of substituents can be added to create a library of new compounds with diverse biological activities. The three-dimensional character of the this compound ring is particularly valuable, as it allows for the creation of molecules that can interact with complex protein binding sites with high specificity. nih.gov

The systematic modification of a lead compound's structure to understand how these changes affect its biological activity is known as Structure-Activity Relationship (SAR) analysis. oncodesign-services.com This process is crucial in drug discovery for optimizing a molecule's potency and selectivity. oncodesign-services.com The this compound scaffold has been instrumental in the design of various enzyme inhibitors.

A significant example is the development of novel 1,4-thiazepine derivatives modified with an enyne moiety as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. acs.orgresearchgate.net Researchers synthesized a series of these compounds and evaluated their cytotoxic effects. The results demonstrated that specific structural modifications significantly influenced their anticancer activity. For instance, derivatives containing a chlorine (Cl) atom showed enhanced cytotoxicity. acs.org This enhancement may be due to the chloro-substituent's influence on the molecule's bioavailability and metabolic stability, allowing for better penetration into cancer cells. acs.org Similarly, fluorine (F) substitution is a known strategy in drug design to improve metabolic stability and binding interactions with target proteins. acs.org

The table below summarizes the cytotoxic activity of selected enyne-modified 1,4-thiazepine (TZEP) derivatives against various cancer cell lines, illustrating the SAR for this class of compounds.

| Compound | Human Breast Cancer (MCF-7) IC₅₀ (µM) | Human Lung Carcinoma (A-549) IC₅₀ (µM) | Human Prostate Cancer (PC-3) IC₅₀ (µM) |

| TZEP6 | 2.13 | 1.98 | 2.17 |

| TZEP7 | 1.12 | 1.03 | 1.24 |

| Data sourced from a study on enyne-modified 1,4-thiazepines as EGFR inhibitors. acs.orgresearchgate.net |

Other research has explored this compound-based curcuminoids, which have shown promising antiproliferative properties. nih.gov In one study, eight new this compound-based curcuminoids demonstrated better activity than the parent compounds, highlighting the value of the thiazepane scaffold in enhancing biological effects. nih.gov Furthermore, related thiazepane derivatives have been identified as potential inhibitors of enzymes critical to carbohydrate metabolism, such as α-glucosidase and α-amylase.

The ability of this compound derivatives to interact with specific biological receptors is a key area of investigation. Molecular docking studies on the enyne-modified 1,4-thiazepines confirmed strong binding affinities to the EGFR kinase domain, including both its wild-type (WT) and mutant (T790M) forms. researchgate.netacs.org These computational studies provide a model for how the ligands fit into the receptor's binding site, guiding further design of more potent and selective inhibitors.

Another important target is the BET (bromodomain and extraterminal domain) family of proteins, particularly BRD4, which is a target for anticancer drug development. A fragment-based screening of a library enriched with 3D molecules identified acylated 1,4-thiazepanes as new ligands that bind to the BRD4 bromodomain. nih.gov The unique 3D structure of the this compound scaffold is believed to contribute to improved specificity in these protein-binding interactions. nih.gov Additionally, in silico docking studies have been performed on pyrazolo[3,4-e] thiazepine derivatives, exploring their potential interactions with the binding sites of cancer-related targets like the vascular endothelial growth factor receptor 2 (VEGFR2). derpharmachemica.com

Enzyme Inhibitor Design and Structure-Activity Relationships (SAR)

Coordination Chemistry of this compound Ligands

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. chemguide.co.uk The this compound ring, with its sulfur and nitrogen donor atoms, can act as a ligand, forming stable complexes with various metal ions. researchgate.net

The formation of a coordination complex involves the donation of lone pairs of electrons from the ligand's donor atoms to the empty orbitals of the central metal ion, forming coordinate bonds. chemguide.co.uk In this compound, both the sulfur and nitrogen atoms possess lone pairs, making it a potential bidentate ligand that can form a stable chelate ring with a metal ion. nih.gov The formation of 5- or 6-membered chelate rings is generally most favorable, and the flexibility of the seven-membered thiazepane ring allows it to adopt conformations that facilitate such binding. nih.gov

The field of metal-ligand cooperativity, where both the metal and the ligand participate in a chemical reaction, represents an advanced area of coordination chemistry. wikipedia.org While specific examples involving this compound are not extensively detailed, the presence of both a soft donor (sulfur) and a borderline donor (nitrogen) suggests potential for complex and tunable reactivity in the resulting metal complexes. The versatility of such ligands allows for the construction of a wide range of coordination complexes with diverse geometries and electronic properties. researchgate.netbeilstein-journals.org

Stereochemistry, the 3D arrangement of atoms, is a critical aspect of coordination chemistry. The non-planar and flexible nature of the seven-membered this compound ring leads to complex stereochemical possibilities upon coordination to a metal center.

X-ray diffraction studies of related 1,4-thiazepinone systems have revealed the existence of conformational chirality. researchgate.net In the solid state, these molecules can exist as enantiomorphic (mirror-image) boat-type conformers. researchgate.net This inherent chirality arising from the ring's conformation can have significant implications for the geometry and properties of the resulting metal complexes.

In solution, the stereochemistry of specific 1,4-thiazepine derivatives can be determined using advanced NMR techniques. For example, the Nuclear Overhauser Effect (NOESY) experiment was used to definitively assign the stereochemistry of (Z)-5,7-diphenyl-2-(3-phenylprop-2-yn-1-ylidene)-2,3-dihydro-1,4-thiazepine by observing the spatial proximity between different protons in the molecule. metu.edu.tr The ability to control and understand the stereochemical outcome of coordination is essential for applications such as asymmetric catalysis and the design of chiral materials.

Design of Polydentate Ligands

The this compound scaffold is a valuable building block in the design of polydentate ligands due to its inherent structural and electronic features. The seven-membered ring imparts significant conformational flexibility, while the nitrogen and sulfur heteroatoms provide well-defined coordination sites for metal ions. The design of ligands incorporating this scaffold often focuses on leveraging these properties to create molecules with high affinity and specificity for biological targets or for use in catalysis.

Strategies for designing polydentate ligands from this compound can be broadly categorized by the synthetic approach and the intended application. frontiersin.org A common method involves functionalizing the nitrogen atom of the thiazepane ring, which acts as a nucleophile, to introduce additional coordinating groups. This approach transforms the core thiazepane into a bidentate or polydentate system. frontiersin.org

One notable synthetic strategy involves a one-pot reaction using α,β-unsaturated esters and 1,2-amino thiols to first form 1,4-thiazepanones. nih.gov These ketone-containing intermediates can then be readily reduced and further functionalized to generate a library of diverse this compound derivatives. nih.gov This method is particularly efficient for creating ligands for fragment-based ligand discovery, as demonstrated in the development of new ligands for the BET (bromodomain and extraterminal domain) bromodomain, an anticancer drug target. nih.gov The three-dimensional character of the this compound ring is considered advantageous for improving specificity in protein-binding assays compared to flatter aromatic scaffolds. nih.gov

Another sophisticated approach involves the synthesis of more complex, fused-ring systems where the thiazepane moiety is part of a larger structure. For instance, a two-step protocol has been developed for creating dihydrodibenzo[b,f] nih.govCurrent time information in Bangalore, IN.thiazepine-11-carboxamides. researchgate.net This process begins with a copper-catalyzed C-S cyclization to form the dibenzothiazepine core, followed by a multi-component Ugi-Joullié reaction to introduce further diversity and create complex carboxamide ligands. researchgate.net Such multi-step, diversity-oriented syntheses allow for the creation of ligand libraries with varied steric and electronic properties for screening in various applications. researchgate.net

The table below summarizes key research findings in the design and synthesis of this compound-based ligands.

| Ligand Type | Synthetic Precursor | Key Reaction | Application/Target | Key Finding |

| Acylated 1,4-Thiazepanes | 1,4-Thiazepanones | One-pot synthesis from α,β-unsaturated esters and 1,2-amino thiols, followed by reduction and acylation. nih.gov | BET Bromodomain (BRD4) Ligands nih.gov | The 3D structure of the thiazepane scaffold is a key feature for developing specific protein inhibitors. nih.gov |

| Dihydrodibenzo[b,f] nih.govCurrent time information in Bangalore, IN.thiazepine-11-carboxamides | 2-aminothiophenols and 2-chlorobenzaldehydes | Copper-mediated C-S cyclization followed by Ugi-Joullié reaction. researchgate.net | Diversity-oriented library synthesis researchgate.net | A robust, two-step synthetic strategy enables the creation of a novel class of complex thiazepine-based carboxamides. researchgate.net |

| Dibenzo[b,f] nih.govCurrent time information in Bangalore, IN.thiazepines | Substituted 2-aminothiophenols and 2-halobenzaldehydes | Cyclization with polyphosphoric acid (PPA) and POCl₃. researchgate.net | Precursors for chiral ligands in asymmetric catalysis. researchgate.net | These compounds can be hydrogenated with high enantioselectivity using an Iridium-based catalyst. researchgate.net |

Exploitation in Materials Science

The unique chemical structure of this compound and its derivatives makes them attractive candidates for applications in materials science. The incorporation of the thiazepane heterocycle into polymer backbones or as functional additives can impart specific electronic or mechanical properties to the resulting materials. Research in this area explores their use in advanced coatings, specialty polymers, and as corrosion inhibitors. researchgate.net

Derivatives such as dibenzo[b,f] nih.govCurrent time information in Bangalore, IN.thiazepin-11(10H)-one are investigated as components in the synthesis of polymers and coatings designed to have specific thermal and mechanical characteristics. The rigid, fused-ring structure combined with the heteroatoms of the thiazepane ring can influence polymer chain packing and intermolecular interactions, thereby affecting properties like thermal stability and stiffness. Similarly, other functionalized thiazepanes are utilized in developing advanced materials where the compound's chemical nature contributes to enhanced performance.

A significant area of investigation involves the electronic properties of thiazepine derivatives, particularly for protecting metal surfaces. A theoretical study using Density Functional Theory (DFT) explored the potential of several thiazepine derivatives as corrosion inhibitors for an aluminum (Al) surface. researchgate.net The study calculated various molecular and electronic properties to understand the interaction mechanism between the inhibitor molecules and the metal. The efficiency of inhibition was correlated with parameters such as the energies of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and electronegativity (χ). researchgate.net Molecules with higher E_HOMO values have a greater tendency to donate electrons to the unoccupied d-orbitals of the metal, while lower E_LUMO values indicate a readiness to accept electrons from the metal, facilitating strong adsorption and surface protection. researchgate.net The study found that the thiazepine molecules primarily donate electrons to the p-orbital of the Al (110) surface. researchgate.net

The table below presents theoretical data on the electronic properties of thiazepine and its derivatives, highlighting their potential for materials science applications like corrosion inhibition. researchgate.net

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) | Global Hardness (η) |

| Thiazepine (TZP) | -4.879 | -2.780 | 2.099 | 3.829 | 1.0495 |

| 6-Aziridin-1-yl- Current time information in Bangalore, IN.thiazepine (ATP) | -4.786 | -3.622 | 1.164 | 4.204 | 0.5820 |

| (4-phenyl-3,4-dihydro-2H- nih.govCurrent time information in Bangalore, IN.thiazepine-7-ylidine)-vinyl-amine (PTA) | -4.819 | -2.399 | 2.420 | 3.609 | 1.2100 |

| 4-chlorophenyl)-(1-phenyl-1,2,3,6,7,8-hexahydro-cyclopen[e] nih.govCurrent time information in Bangalore, IN.thiazipine-5-ylidine)-amine (CTA) | -4.930 | -2.517 | 2.413 | 3.724 | 1.2065 |

Data sourced from a theoretical study on aluminum surfaces. researchgate.net

The mechanical properties of polymers are complex and depend on factors like temperature, crystallinity, and the chemical structure of the monomer units. stablemicrosystems.compsu.edu While specific experimental data on the mechanical properties of polymers derived solely from this compound are not widely detailed in the literature, the inclusion of such heterocyclic units is a known strategy for modifying polymer characteristics. The viscoelastic nature of polymers means their behavior combines that of a viscous liquid and an elastic solid, and incorporating rigid or flexible heterocyclic rings like thiazepane is a method to tune this behavior for specific applications. stablemicrosystems.com

Future Research Trajectories and Emerging Avenues for 1,4 Thiazepane Science

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The continued exploration of the chemical space occupied by 1,4-thiazepane derivatives is contingent on the development of efficient and versatile synthetic methodologies. While classical approaches exist, contemporary research is focused on creating more accessible, diverse, and efficient routes to these scaffolds.

A significant advancement has been the development of a one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols. researchgate.netnih.gov This method is notable for its reasonable reaction times (0.5-3 hours) and good yields. researchgate.netnih.gov The resulting 1,4-thiazepanones serve as direct precursors to 1,4-thiazepanes through reduction. researchgate.netnih.gov This approach has been shown to tolerate a broad scope of α,β-unsaturated esters, paving the way for the creation of diverse libraries of 3D fragments for screening purposes. researchgate.netnih.gov

Another innovative strategy involves the electrophilic cyclization of N-propargylic β-enaminothiones. acs.org These precursors are generated by the thionation of N-propargylic β-enaminones using Lawesson's reagent. acs.org Subsequent treatment with zinc chloride in refluxing chloroform (B151607) triggers the cyclization to yield 2-methylene-2,3-dihydro-1,4-thiazepines with high efficiency and tolerance for various functional groups. acs.org This method provides a rapid entry to a library of functionalized 1,4-thiazepines. acs.org

Multicomponent reactions (MCRs) are also emerging as a powerful tool for the synthesis of complex 1,4-thiazepine derivatives. A one-pot, sequential Ugi/SNCsp2 four-component reaction has been introduced for the synthesis of cycloalkene-fused researchgate.netCurrent time information in Bangalore, IN.thiazepines. researchgate.net This approach combines cyclic β-bromovinyl aldehydes, amines, isocyanides, and thioglycolic acid to rapidly generate structurally diverse molecules containing a thiazepine ring and a peptide unit. researchgate.net Similarly, a one-pot, four-component reaction of primary amines, 1,3-dicarbonyl compounds, aryl isothiocyanates, and chloroacetyl chloride offers a metal-free and regioselective route to thiazepine derivatives. thieme-connect.com Microwave-assisted MCRs are also being employed to synthesize 1,4-thiazepine derivatives fused with other bioactive heterocyclic skeletons like carbazole, pyrazole, or isoxazole (B147169) under solvent-free conditions, highlighting a commitment to green chemistry principles. nih.gov

Researchers have also explored domino processes for the synthesis of bicyclic thiazolidinyl-1,4-thiazepines. nih.gov The condensation of azadithianes with Michael acceptors like dimethylacetylenedicarboxylate initiates a domino reaction to afford these novel bicyclic systems. nih.gov

Future efforts in this area will likely focus on expanding the substrate scope of these reactions, developing enantioselective synthetic methods to access chiral 1,4-thiazepanes, and further harnessing the power of MCRs and flow chemistry to create large, diverse libraries for biological screening.

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry is poised to play an increasingly pivotal role in accelerating the discovery and optimization of this compound-based compounds. Density Functional Theory (DFT) calculations have already been employed to support the stereochemical outcomes of synthetic reactions leading to complex fused thiazepine systems. acs.org

For instance, in the enantioselective synthesis of pentacyclic dibenzo[b,f] researchgate.netCurrent time information in Bangalore, IN.thiazepine-fused isoquinuclidines, DFT calculations were used to rationalize the high stereoselectivity observed. acs.org Such computational studies can model transition states and identify the most energetically favorable reaction pathways, providing insights that can guide the optimization of reaction conditions and predict the feasibility of new synthetic routes.

Quantum chemical calculations are also being used to predict the properties and reactivity of thiazepine derivatives. For example, the Fukui density functions have been evaluated to determine the frontier molecular orbitals (FMO) of thiazepine compounds, which can help in understanding their reactivity and potential as corrosion inhibitors. jetjournal.org

Looking ahead, advanced computational approaches can be more deeply integrated into the design-make-test-analyze cycle of drug discovery. Molecular dynamics simulations can be used to study the conformational flexibility of the seven-membered thiazepane ring and how different substitution patterns influence its shape and interaction with biological targets. Structure-based drug design, aided by X-ray crystallography and cryo-electron microscopy data of thiazepane-based ligands in complex with their protein targets, will enable the rational design of more potent and selective inhibitors. Furthermore, the development of quantitative structure-activity relationship (QSAR) models can help in predicting the biological activity of virtual libraries of this compound derivatives, prioritizing the synthesis of the most promising candidates. jetjournal.org

Exploration of Underexplored Biological Targets and Pathways

The unique three-dimensional structure of the this compound scaffold makes it an attractive candidate for targeting a wide range of biological molecules, including those that have been challenging for more traditional, flatter heterocyclic systems.

A notable recent success has been the identification of acylated 1,4-thiazepanes as novel ligands for bromodomain and extraterminal (BET) bromodomains. researchgate.netnih.gov Specifically, a 3D-enriched fragment library screen identified a ligand-efficient thiazepane with good selectivity and affinity for BET bromodomains, which are considered important targets in cancer therapy. nih.gov This discovery highlights the potential of this compound derivatives in modulating protein-protein interactions. nih.gov

The 1,4-thiazepine core has also been investigated for its potential antibacterial activity. chemmethod.comchemmethod.com A series of novel 1,4-thiazepine derivatives were synthesized and assessed for their effects against both Gram-positive and Gram-negative bacteria, with some compounds showing significant antibacterial effects at higher concentrations. chemmethod.comchemmethod.com The presence of electron-withdrawing groups, such as halogens and nitro groups, appeared to enhance the antibacterial activity. chemmethod.comchemmethod.com